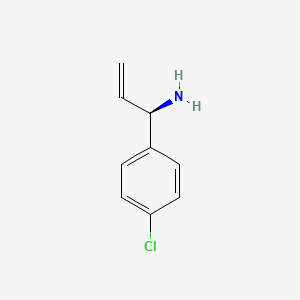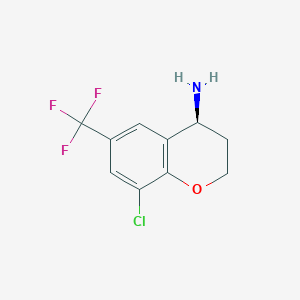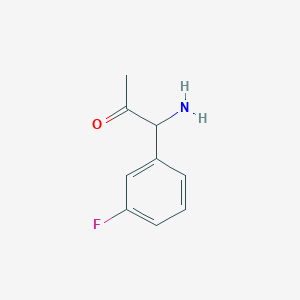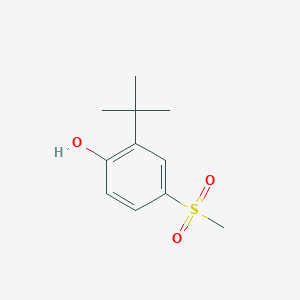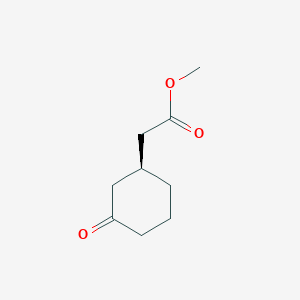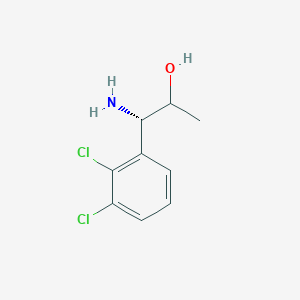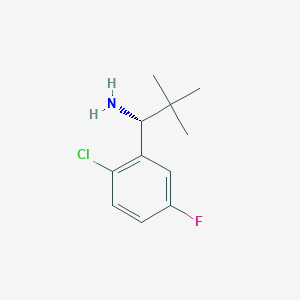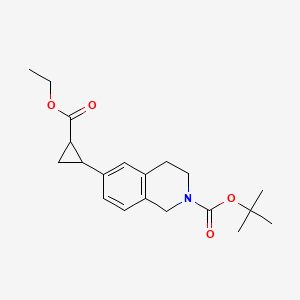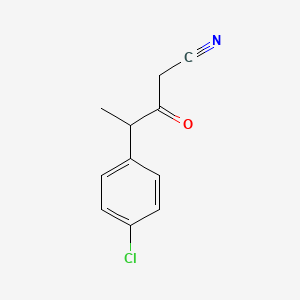
4-(4-Chlorophenyl)-3-oxopentanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-3-oxopentanenitrile is an organic compound with the molecular formula C11H10ClNO It is characterized by the presence of a chlorophenyl group attached to a nitrile and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-oxopentanenitrile typically involves the reaction of 4-chlorobenzaldehyde with a suitable nitrile source under specific conditions. One common method is the Knoevenagel condensation reaction, where 4-chlorobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)-3-oxopentanoic acid.
Reduction: 4-(4-Chlorophenyl)-3-aminopentanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Chlorophenyl)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cellular signaling pathways, affecting cell growth and proliferation .
類似化合物との比較
Similar Compounds
- 4-Chlorophenyl sulfone
- 4-Chlorophenol
- 4-Chlorothiophenol
Comparison
4-(4-Chlorophenyl)-3-oxopentanenitrile is unique due to its combination of a chlorophenyl group with both nitrile and ketone functionalities. This structural arrangement imparts distinct chemical reactivity and potential biological activities compared to similar compounds like 4-chlorophenyl sulfone, which lacks the nitrile group, or 4-chlorophenol, which lacks both the nitrile and ketone groups .
特性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C11H10ClNO/c1-8(11(14)6-7-13)9-2-4-10(12)5-3-9/h2-5,8H,6H2,1H3 |
InChIキー |
BGPKKWWJWGYGJS-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237430.png)
![(1R,4R)-4-Methoxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B15237436.png)
![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine](/img/structure/B15237444.png)
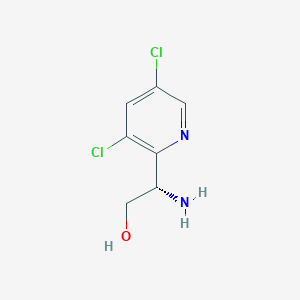
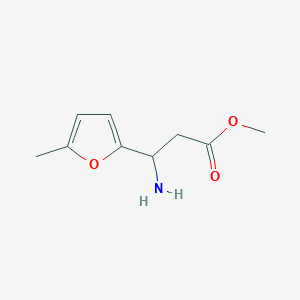
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine](/img/structure/B15237467.png)
